molecular formula C16H24N2O3 B164287 N-(3-nitrophenyl)decanamide CAS No. 72298-61-4

N-(3-nitrophenyl)decanamide

Cat. No. B164287
CAS RN: 72298-61-4
M. Wt: 292.37 g/mol
InChI Key: ZSNIMTCNOZNHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrophenyl)decanamide, also known as NPD, is a synthetic molecule that has gained significant attention in the fields of chemistry and biology. It is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity .


Synthesis Analysis

N-(3-nitrophenyl)decanamide was synthesized and its crystal structure was determined by single-crystal X-ray diffraction analysis . The synthesis and characterization of N-(3-nitrophenyl)decanamide were performed using various spectroscopic techniques. A combination of single-crystal X-ray diffraction and density functional theory (DFT) simulations were used for structure elucidation .


Molecular Structure Analysis

The molecular formula of N-(3-nitrophenyl)decanamide is C16H24N2O3. The crystal structure of the compound was determined by single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions .

Scientific Research Applications

Role in Plant Morphogenesis

Alkamides, including N-(3-nitrophenyl)decanamide, play a significant role in the root system architecture of Arabidopsis thaliana. Méndez-Bravo et al. (2010) found that these compounds modulate root morphogenesis, inhibiting primary root growth and promoting lateral root primordia formation. The study also reveals nitric oxide as a key intermediate in alkamide signaling, mediating root architectural changes (Méndez-Bravo et al., 2010).

Immunomodulatory Properties

Research by Giraud et al. (2010) on N-aryl-3-(indol-3-yl)propanamides, a class of compounds related to N-(3-nitrophenyl)decanamide, has demonstrated significant immunosuppressive activities. These compounds, particularly 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, exhibited substantial inhibitory effects on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

Role in Adventitious Root Formation

Campos-Cuevas et al. (2008) found that N-isobutyl decanamide, a compound similar to N-(3-nitrophenyl)decanamide, stimulates adventitious and lateral root formation from stem and primary root explants of Arabidopsis thaliana. The study indicates that this stimulatory effect operates through the nitric oxide signal transduction pathway, independent of auxin signaling (Campos-Cuevas et al., 2008).

Antibacterial Therapy Applications

Edobor-Osoh et al. (2019) investigated a functionalized paramagnetic manganite capped with N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide for its antibacterial properties. The study concluded that this complex has potential as an alternative antibacterial therapy, particularly effective against Staphylococcus aureus (Edobor-Osoh et al., 2019).

Safety And Hazards

The safety and hazards associated with N-(3-nitrophenyl)decanamide are not well-documented. It’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

The future research directions for N-(3-nitrophenyl)decanamide and similar compounds could involve better identification of the determinants of variation of responses to increased intake of these compounds, more in-depth dose–response studies of the effects of these compounds, clearer identification of the specific roles of these compounds, testing strategies to enhance delivery of these compounds to the bloodstream, and exploration of sustainable alternatives .

properties

IUPAC Name

N-(3-nitrophenyl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNIMTCNOZNHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408390
Record name N-(3-nitrophenyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)decanamide

CAS RN

72298-61-4
Record name N-(3-nitrophenyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)decanamide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrophenyl)decanamide
Reactant of Route 3
Reactant of Route 3
N-(3-nitrophenyl)decanamide
Reactant of Route 4
Reactant of Route 4
N-(3-nitrophenyl)decanamide
Reactant of Route 5
Reactant of Route 5
N-(3-nitrophenyl)decanamide
Reactant of Route 6
Reactant of Route 6
N-(3-nitrophenyl)decanamide

Citations

For This Compound
1
Citations
C Huang, F Peng, L Xiong, HL Li, XF Chen… - Science of the Total …, 2019 - Elsevier
Wastewater treatment is one important issue for turpentine plant and more wastewater generated by greater turpentine processing will prevent its further development. To solve this …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.